molecular formula C21H25N3O B11453423 N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]benzamide

N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]benzamide

Cat. No.: B11453423
M. Wt: 335.4 g/mol
InChI Key: LVDMNKPGFHOINJ-UHFFFAOYSA-N
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Description

N-[2-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with 1-bromopentane to introduce the pentyl group.

    Amidation: The final step involves the reaction of the alkylated benzimidazole with benzoyl chloride to form the benzamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

N-[2-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H25N3O

Molecular Weight

335.4 g/mol

IUPAC Name

N-[2-(1-pentylbenzimidazol-2-yl)ethyl]benzamide

InChI

InChI=1S/C21H25N3O/c1-2-3-9-16-24-19-13-8-7-12-18(19)23-20(24)14-15-22-21(25)17-10-5-4-6-11-17/h4-8,10-13H,2-3,9,14-16H2,1H3,(H,22,25)

InChI Key

LVDMNKPGFHOINJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=CC=C3

Origin of Product

United States

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